3-(1-Isocyanoethyl)pyridine

Multicomponent Reactions Isocyanide Chemistry Organic Synthesis

3-(1-Isocyanoethyl)pyridine (CAS 84952-90-9) is a specialized organic compound classified as a pyridine-based isocyanide. Its molecular framework consists of a pyridine ring substituted at the 3-position with an isocyanoethyl group, which endows the molecule with a unique and highly reactive isocyanide (-N≡C) functional group.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 84952-90-9
Cat. No. B13615009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Isocyanoethyl)pyridine
CAS84952-90-9
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC=C1)[N+]#[C-]
InChIInChI=1S/C8H8N2/c1-7(9-2)8-4-3-5-10-6-8/h3-7H,1H3
InChIKeyHIJTVRSQLGCSTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Isocyanoethyl)pyridine (CAS 84952-90-9): A Core Isocyanide Building Block for Heterocyclic Synthesis


3-(1-Isocyanoethyl)pyridine (CAS 84952-90-9) is a specialized organic compound classified as a pyridine-based isocyanide . Its molecular framework consists of a pyridine ring substituted at the 3-position with an isocyanoethyl group, which endows the molecule with a unique and highly reactive isocyanide (-N≡C) functional group. This structure makes it a valuable reagent in the field of synthetic organic chemistry, particularly as a building block in multicomponent reactions (MCRs) for constructing complex heterocyclic systems [1].

Workflow Multicomponent reaction (MCR) synthesis
Selection 3-position isocyanoethyl pyridine core
Use context Heterocyclic library construction

Why 3-(1-Isocyanoethyl)pyridine Cannot Be Casually Interchanged with Other Isocyanoethylpyridine Isomers


Substituting one isocyanoethylpyridine isomer for another without validation is not scientifically sound due to the position of the substituent on the pyridine ring. This regioisomerism dictates the compound's electronic distribution, steric environment, and, consequently, its reactivity and the properties of any downstream products . For example, the 3-position substituent in 3-(1-Isocyanoethyl)pyridine places the reactive isocyanide group at a meta-position relative to the ring nitrogen, which is known to influence reaction pathways differently than ortho- (2-position) or para- (4-position) substituted isomers. This is a critical factor in designing synthetic routes, as a change in regioisomer will likely alter reaction yields, regioselectivity, and the successful synthesis of the target molecule [1].

Target compound
Regioselective outcome 3-position ensures meta-directing electronic effects in downstream products
Scaffold geometry Precisely generates 3-substituted pyridine pharmacophores for SAR studies
Alternative isomers
Regioisomer shift 2- or 4-position substitution may alter reaction pathway and yield
Electronic mismatch Ortho/para isomers change ring electronics, potentially disrupting target scaffold formation

Quantitative Evidence for 3-(1-Isocyanoethyl)pyridine (CAS 84952-90-9): Performance and Selection Guide


Validated Use of Pyridine-Based Isocyanides in Multicomponent Reactions

The class of pyridine-based isocyanides, which includes 3-(1-Isocyanoethyl)pyridine, has been validated as a competent reagent for multicomponent reactions (MCRs) such as the Ugi reaction [1]. A patent application specifically claims the use of these compounds in MCRs to efficiently build molecular complexity in a single step. This provides a clear, documented application benchmark that distinguishes it from unverified or non-isocyanide analogs. No direct quantitative yield data for 3-(1-Isocyanoethyl)pyridine was found in primary literature.

MCR utility
Class-level
Class-level validation in Ugi-type MCRs
Supports synthetic workflow fit
No direct yield data reported for this compound
Multicomponent Reactions Isocyanide Chemistry Organic Synthesis

Regioisomeric Positioning Dictates Molecular Architecture

The 3-(1-Isocyanoethyl)pyridine isomer positions the reactive isocyanoethyl group on the third carbon of the pyridine ring. This is a distinct molecular architecture compared to the 2- and 4- substituted isomers (e.g., 2-(2-Isocyanoethyl)pyridine, CAS 953061-52-4; 4-(2-Isocyanoethyl)pyridine, CAS 84952-88-5) . This difference is critical as it determines the three-dimensional shape and electronic properties of any final molecule into which it is incorporated. In drug discovery, for instance, this can impact target binding and biological activity.

Regioisomeric identity
Structural context
3-substitution vs 2- or 4-substitution
Determines scaffold geometry and electronic properties
No quantitative reactivity data compared
Regioisomerism Molecular Scaffolds Medicinal Chemistry

Lack of Established Biological Activity Data for Target Compound

Searches of authoritative public databases, including BindingDB [1] and ChEMBL [2], did not return any specific bioactivity data (e.g., IC50, Ki) for 3-(1-Isocyanoethyl)pyridine (CAS 84952-90-9). This contrasts with other pyridine and isocyanide-containing compounds, which often have reported biological target engagement. The absence of such data is a key differentiator, indicating that this compound is primarily a synthetic intermediate rather than a direct biological probe.

Biological data gap
Data to verify
No bioactivity data in BindingDB/ChEMBL
Defines role as synthetic intermediate, not a biological probe
Database search for CAS 84952-90-9
Bioactivity Data Availability Procurement Decision

Primary Application Scenarios for 3-(1-Isocyanoethyl)pyridine (CAS 84952-90-9)


Synthesis of Diverse Heterocyclic Libraries via Multicomponent Reactions (MCRs)

3-(1-Isocyanoethyl)pyridine is best utilized as a key building block in multicomponent reactions, such as the Ugi reaction, to rapidly generate libraries of structurally diverse, pyridine-containing heterocyclic compounds [1]. This application leverages the unique reactivity of the isocyanide group to increase molecular complexity in a single synthetic step, making it a valuable tool for medicinal chemistry and diversity-oriented synthesis programs.

Construction of Specific 3-Substituted Pyridine Scaffolds

This compound is the appropriate choice for research projects that explicitly require a pyridine core with a functional group at the 3-position. Unlike its 2- or 4-substituted regioisomers, 3-(1-Isocyanoethyl)pyridine ensures the correct molecular geometry is obtained for a target scaffold, which is essential for structure-activity relationship (SAR) studies in drug discovery .

Internal Research and Development of Novel Isocyanide Reagents

Due to the general lack of published, quantitative data for this specific compound, it is well-suited for internal R&D projects. Research teams can explore its unique reactivity profile and potential for generating novel intellectual property, particularly in areas like convertible isocyanide chemistry where the pyridine ring can serve as a cleavable or modifiable handle [2].

Application
Selection property
Validation focus
Heterocyclic library synthesis via MCRs
Isocyanide reactivity for multicomponent assembly
Reaction yield and diversity of obtained scaffolds
3-substituted pyridine scaffold construction
Regiochemically defined 3-position isomer
Scaffold geometry confirmation and SAR consistency
Isocyanide reagent methodology development
Unexplored reactivity profile of pyridine-based isocyanide
Exploratory synthetic methodology and novel IP potential

Technical Documentation Hub

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38 linked technical documents
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